molecular formula C12H7FN2O B1333113 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 31755-80-3

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1333113
CAS RN: 31755-80-3
M. Wt: 214.19 g/mol
InChI Key: PYJGVVJYSZCUCO-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “4-Fluorophenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached. The “2-oxo” indicates the presence of a carbonyl group (a carbon atom double-bonded to an oxygen atom) at the 2-position of the pyridine ring. The “3-carbonitrile” suggests the presence of a nitrile group (a carbon atom triple-bonded to a nitrogen atom) at the 3-position of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the pyridine ring, with the various substituents (the 4-fluorophenyl group, the carbonyl group, and the nitrile group) attached at the specified positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carbonyl group and the nitrile group could make it reactive towards nucleophiles, while the aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and the presence of functional groups .

Scientific Research Applications

Antioxidant Properties

This compound has been used in the synthesis of new functionalized derivatives using alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate as a building block . These newly synthesized compounds were screened for their antioxidant properties . Among the tested compounds, indazole derivatives exhibited noticeable DPPH radical scavenging activity and reducing power capacity .

Inhibitor of Mitochondrial Complex II

The compound, commonly referred to as Fluoromethylhydrazinecarboxamide (FMH), is a potent inhibitor of mitochondrial complex II. This makes it an essential tool in studying the electron transport chain in cellular respiration.

Respiration Studies

Due to its ability to inhibit mitochondrial Complex II, FMH has been used in studies related to the respiratory chain in cellular respiration.

Reactive Oxygen Species Measurements

FMH is also used to study the metabolic pathways of bacteria and the inhibition of bacterial transcarbamylase enzymes. It is particularly useful in studying Complex II-mediated reactive oxygen species (ROS) production.

Synthesis of Heterocyclic Systems

The Michael addition reaction of 1,3-dicarbonyl compounds such as acetoacetic esters to chalcones leads to the synthesis of cyclohexenone derivatives, which become interesting intermediates for the synthesis of a variety of heterocyclic systems with diverse biological activities .

Development of Efficient Synthetic Antioxidants

The search for new molecules with antioxidant properties is a very active domain of research. Supplementation with antioxidants may help to maintain an adequate antioxidant status and therefore, the normal physiological function of a living system . Hence, there is considerable interest in the discovery and development of efficient synthetic or natural antioxidants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has useful chemical or biological properties, it could be studied further for potential use in various fields, such as medicine or materials science .

properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGVVJYSZCUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377546
Record name 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

31755-80-3
Record name 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31755-80-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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